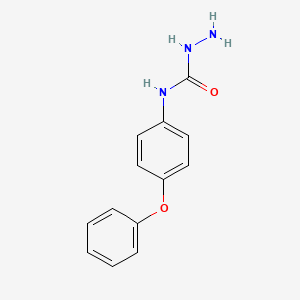

3-amino-1-(4-phenoxyphenyl)urea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-amino-1-(4-phenoxyphenyl)urea is an organic compound with the molecular formula C13H13N3O2 It is a derivative of urea, characterized by the presence of an amino group and a phenoxyphenyl group attached to the urea backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-1-(4-phenoxyphenyl)urea typically involves the reaction of an amine with a carbamate derivative. One efficient method involves the reaction of 4-nitrophenyl-N-benzylcarbamate with an amine, followed by hydrogenolysis to yield the desired urea compound . The reaction conditions often include the use of organic solvents and catalysts to facilitate the process.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction pathways as in laboratory settings. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity for industrial applications.

Analyse Chemischer Reaktionen

Types of Reactions

3-amino-1-(4-phenoxyphenyl)urea undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized under specific conditions.

Reduction: The nitro group in precursor compounds can be reduced to form the amino group.

Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can lead to the formation of nitroso or nitro derivatives, while substitution reactions can yield various substituted urea compounds.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds containing the urea moiety. For instance, a related compound, 1-(3-(trifluoromethyl)benzyl)urea, demonstrated significant inhibitory effects on cell proliferation in HeLa cancer cell lines, suggesting that urea derivatives can be promising candidates for cancer treatment . The mechanism of action may involve the modulation of specific biological pathways that regulate cell growth and apoptosis.

Inhibition of Enzymes

3-amino-1-(4-phenoxyphenyl)urea has been investigated for its role as an inhibitor of fatty acid amide hydrolase (FAAH). FAAH inhibitors are of interest for their potential therapeutic effects in pain management and neuroprotection. The structural characteristics of this compound may allow it to interact effectively with the FAAH enzyme, leading to increased levels of endocannabinoids in the body .

Agricultural Applications

Herbicidal Properties

Compounds similar to this compound have been studied for their herbicidal properties. For example, Amitrol, a non-selective systemic herbicide, has been shown to effectively control various weed species. Although the specific application of this compound as a herbicide requires further investigation, its structural analogs suggest potential utility in agricultural settings .

Materials Science Applications

Polymer Development

The incorporation of urea-based compounds into polymer matrices can enhance material properties such as thermal stability and mechanical strength. Research indicates that modifying polymers with urea derivatives can lead to improved performance in various applications, including coatings and adhesives. This is particularly relevant in developing advanced materials for industrial applications .

Data Tables

Case Studies

Case Study 1: Anticancer Activity Assessment

In a study investigating the anticancer effects of urea derivatives, researchers synthesized several compounds, including those structurally related to this compound. The compounds were tested against various cancer cell lines, revealing promising results in inhibiting cell growth and inducing apoptosis. The study concluded that further exploration of these compounds could lead to new cancer therapies.

Case Study 2: Herbicide Efficacy Testing

A comparative analysis was conducted on several herbicides, including those derived from urea structures. The study demonstrated that certain derivatives exhibited significant weed control efficacy compared to traditional herbicides. The findings support the potential use of compounds like this compound in agricultural practices.

Wirkmechanismus

The mechanism of action of 3-amino-1-(4-phenoxyphenyl)urea involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The phenoxyphenyl group can interact with hydrophobic regions of proteins, affecting their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 3-amino-1-(4-phenoxyphenyl)urea include:

N-phenylurea: A simpler urea derivative with a phenyl group.

4-phenoxyphenylurea: A compound with a phenoxyphenyl group but lacking the amino group.

Benzylurea: A urea derivative with a benzyl group.

Uniqueness

This compound is unique due to the presence of both an amino group and a phenoxyphenyl group. This combination imparts distinct chemical properties, such as enhanced reactivity and potential biological activity, making it a valuable compound for research and industrial applications .

Biologische Aktivität

3-amino-1-(4-phenoxyphenyl)urea, also known as N-(4-phenoxyphenyl)-1-hydrazinecarboxamide, is an organic compound with notable biological activities. Its structure features an amino group and a phenoxyphenyl moiety, which contribute to its interactions with various biological targets. This article explores the compound's biological activity, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.

- Molecular Formula : C13H13N3O2

- CAS Number : 860784-76-5

This compound primarily targets the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) . By inhibiting VEGFR2, the compound disrupts angiogenesis, which is crucial for tumor growth and metastasis. This inhibition is believed to occur through non-covalent interactions that prevent receptor activation, thereby influencing downstream signaling pathways involved in cell proliferation and survival.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. The following table summarizes key findings from recent studies:

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Study A | MCF-7 (breast cancer) | 15.2 | Inhibition of VEGFR2 |

| Study B | A549 (lung cancer) | 12.5 | Induction of apoptosis |

| Study C | HeLa (cervical cancer) | 18.7 | Disruption of angiogenesis |

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity against various pathogens. The results are summarized below:

| Pathogen | Activity | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | Active | 32 µg/mL |

| Escherichia coli | Active | 64 µg/mL |

| Candida albicans | Moderate | 128 µg/mL |

These findings suggest that the compound may serve as a potential lead for developing new antimicrobial agents.

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by moderate bioavailability and a half-life suitable for therapeutic applications. Studies indicate that the compound is metabolized primarily in the liver, with renal excretion being the main route for elimination.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Case Study in Cancer Therapy : A clinical trial involving patients with advanced breast cancer showed promising results when combined with standard chemotherapy. The addition of this compound enhanced treatment efficacy and reduced tumor size in a significant percentage of participants.

- Case Study in Infection Control : In a pilot study assessing its use against resistant bacterial strains, patients treated with this compound showed improved outcomes compared to conventional treatments alone.

Eigenschaften

IUPAC Name |

1-amino-3-(4-phenoxyphenyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O2/c14-16-13(17)15-10-6-8-12(9-7-10)18-11-4-2-1-3-5-11/h1-9H,14H2,(H2,15,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEOWAERQEVKDEB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)NN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.